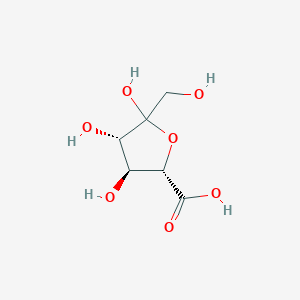
Thc-11-oic acid glucuronide
Descripción general
Descripción
Thc-11-oic acid glucuronide: is a metabolite of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is formed in the body through the process of glucuronidation, where glucuronic acid is added to THC-11-oic acid, making it more water-soluble and easier for the body to excrete . This compound is often detected in urine and blood samples as a marker of cannabis use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thc-11-oic acid glucuronide typically involves the glucuronidation of THC-11-oic acid. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases (UGTs) in vitro . The reaction conditions often include the presence of cofactors like UDP-glucuronic acid and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would likely follow similar enzymatic processes used in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Thc-11-oic acid glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. These include:
Oxidation: Thc-11-oic acid can be oxidized to form this compound.
Glucuronidation: The primary reaction forming this compound from THC-11-oic acid.
Common Reagents and Conditions:
Oxidation: Enzymes such as cytochrome P450 oxidases.
Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferases, and appropriate buffer systems.
Major Products:
Aplicaciones Científicas De Investigación
Thc-11-oic acid glucuronide has several applications in scientific research:
Mecanismo De Acción
Thc-11-oic acid glucuronide itself does not exert psychoactive effects. Instead, it is a metabolite formed from the oxidation and subsequent glucuronidation of THC . The primary role of this compound is to facilitate the excretion of THC from the body by making it more water-soluble . The molecular targets and pathways involved include the cytochrome P450 enzymes for oxidation and UDP-glucuronosyltransferases for glucuronidation .
Comparación Con Compuestos Similares
11-Hydroxy-THC: Another metabolite of THC, which is psychoactive and undergoes further metabolism to form Thc-11-oic acid.
THC-COOH (11-Nor-9-carboxy-THC): A non-psychoactive metabolite of THC that is also glucuronidated to form THC-COOH glucuronide.
Uniqueness: Thc-11-oic acid glucuronide is unique in its role as a major excretory product of THC metabolism. Unlike 11-Hydroxy-THC, it is not psychoactive, and unlike THC-COOH, it is specifically formed through the glucuronidation of THC-11-oic acid .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O10/c1-4-5-6-7-13-10-17(28)19-15-12-14(8-9-16(15)27(2,3)37-18(19)11-13)25(34)36-26-22(31)20(29)21(30)23(35-26)24(32)33/h10-12,15-16,20-23,26,28-31H,4-9H2,1-3H3,(H,32,33)/t15-,16-,20+,21+,22-,23+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXZAZRSQQLWKH-XUEDFLTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997837 | |
| Record name | 1-O-(1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carbonyl)hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76448-35-6 | |
| Record name | delta(9)-Tetrahydrocannabinol-11-oic acid glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076448356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carbonyl)hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)










